REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([NH:7][CH2:8][CH2:9][NH:10]C(=O)OC(C)(C)C)[S:5][CH:6]=1.[ClH:18]>CC(C)=O>[ClH:18].[CH3:1][C:2]1[N:3]=[C:4]([NH:7][CH2:8][CH2:9][NH2:10])[S:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)NCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with acetone and diethylether
|
Type
|
CUSTOM
|
Details
|
to dry at ambient conditions
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC=1N=C(SC1)NCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.497 mmol | |
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |